![molecular formula C10H9ClN2 B14781166 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine](/img/structure/B14781166.png)
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals . The unique structure of this compound makes it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine can be achieved through several synthetic routes. Common methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions typically involve readily available starting materials and can be performed under various conditions to yield the desired compound. Industrial production methods often utilize these synthetic routes on a larger scale, ensuring the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Aplicaciones Científicas De Investigación
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent and is being investigated for its therapeutic properties . Additionally, the compound is used in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine analogues . While both classes of compounds share a similar core structure, this compound is unique due to its specific substituents and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds::Propiedades
Fórmula molecular |
C10H9ClN2 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
5-chloro-7-cyclopropylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H9ClN2/c11-10-4-8(7-1-2-7)3-9-5-12-6-13(9)10/h3-7H,1-2H2 |
Clave InChI |
IJBZFHPNLPENOA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC3=CN=CN3C(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,3aS,4S,4aR,8aS,9aR)-4-((E)-2-(5-(3-fluorophenyl)pyridin-2-yl)vinyl)-3-methyldecahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14781084.png)
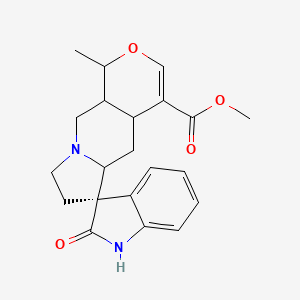
![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)


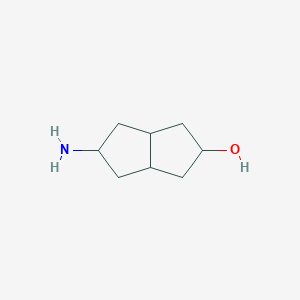
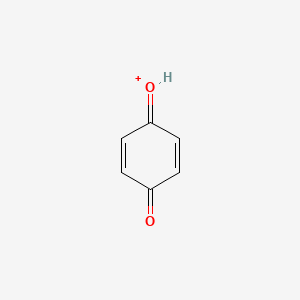
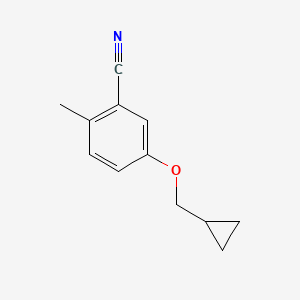
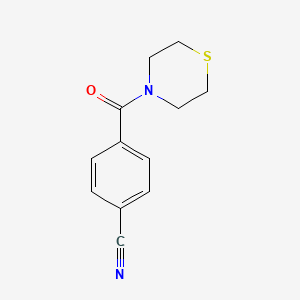
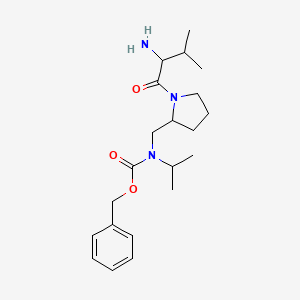
![4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)

![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
![3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781152.png)
